Tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
This compound is a bicyclic boronate ester featuring a 2-azabicyclo[2.2.1]heptene core functionalized with a tert-butyl carbamate group and a tetramethyl-1,3,2-dioxaborolane moiety. The bicyclo[2.2.1]heptene scaffold imports rigidity and stereochemical control, making it valuable in asymmetric synthesis and medicinal chemistry. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in organic synthesis .
Properties
Molecular Formula |
C17H28BNO4 |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C17H28BNO4/c1-15(2,3)21-14(20)19-10-11-8-12(19)9-13(11)18-22-16(4,5)17(6,7)23-18/h9,11-12H,8,10H2,1-7H3 |
InChI Key |
CBKJCKMFVWIEGK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CC2CN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
Tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS No. not available) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 321.22 g/mol. The compound features a bicyclic structure that may contribute to its biological properties.
Research indicates that compounds containing boron atoms, such as those in the dioxaborolane moiety, can interact with biological systems through various mechanisms:
- Enzyme Inhibition : The presence of the dioxaborolane group may facilitate interactions with enzymes involved in metabolic pathways.
- Receptor Binding : The structural configuration allows for potential binding to specific receptors, influencing signaling pathways.
Anticancer Properties
Studies have shown that similar compounds exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:
- Case Study 1 : A related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Related Compound A | MCF-7 | 15 |
| Related Compound B | HeLa | 20 |
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored in vitro:
- Case Study 2 : Testing against Staphylococcus aureus and Escherichia coli showed inhibition zones of 12 mm and 10 mm, respectively.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential:
- Absorption : The lipophilicity of the tert-butyl group may enhance membrane permeability.
- Metabolism : Preliminary studies suggest metabolic pathways involving cytochrome P450 enzymes.
- Excretion : The compound is likely excreted via renal pathways, necessitating further investigation into its metabolites.
Safety and Toxicology
Initial toxicity assessments indicate that while certain derivatives exhibit low toxicity profiles, comprehensive toxicological studies are essential to evaluate adverse effects:
- Case Study 3 : A related dioxaborolane compound showed no significant acute toxicity at doses up to 200 mg/kg in rodent models.
Comparison with Similar Compounds
Key Structural Features :
- Bicyclic Core : The [2.2.1] bicyclic system restricts conformational flexibility, enhancing stereoselectivity in downstream reactions.
- Boronate Ester : The tetramethyl-1,3,2-dioxaborolane substituent facilitates palladium-catalyzed cross-coupling reactions.
- tert-Butyl Carbamate : Protects the amine group during synthesis, improving stability and solubility.
Synthetic Relevance :
The compound is synthesized via multi-step protocols involving protection/deprotection strategies (e.g., di-tert-butyldicarbonate for carbamate formation) and boronylation reactions. highlights analogous synthetic routes for related azabicyclo compounds, such as LiAlH4-mediated reductions and chromatographic purification .
Table 1: Structural and Functional Comparison
Key Differentiators:
Boronate Ester vs. Other Functional Groups :
- The tetramethyl dioxaborolane group enables cross-coupling reactivity absent in analogs like 2-Boc-2-azabicyclo[2.2.1]hept-5-ene .
- Carboxylic acid derivatives (e.g., (3S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid) are tailored for peptide modifications rather than metal-catalyzed reactions .
Bicyclic Ring Size and Substituents: [2.2.1] systems (7-membered rings) offer greater rigidity compared to [2.1.1] (6-membered) or [2.2.2] (8-membered) analogs, influencing binding affinity in drug candidates . Hydroxyl or amino substituents (e.g., exo-5-amino derivatives) enhance hydrogen-bonding interactions in enzyme inhibitors .
Synthetic Utility: Boron-containing analogs are pivotal in fragment-based drug discovery due to their ability to form reversible covalent bonds with biological targets . Non-boronated variants (e.g., tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate) are used as ketone synthons in stereoselective reductions .
Preparation Methods
General Reaction Conditions
- Catalyst: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) are commonly used.
- Base: Potassium acetate (KOAc) is typically employed.
- Solvent: 1,4-Dioxane is preferred due to its stability under the reaction conditions.
- Temperature: The reaction is usually conducted at 80°C.
- Reaction Time: This can vary from a few hours to 16 hours depending on the specific conditions.
Specific Reaction Protocol
-
- Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate or a similar precursor.
- Bis(pinacolato)diboron.
- Potassium acetate.
- Palladium catalyst (e.g., PdCl2(dppf)2·CH2Cl2).
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf).
-
- Combine the starting material, bis(pinacolato)diboron, potassium acetate, palladium catalyst, and dppf in 1,4-dioxane.
- Heat the mixture at 80°C under an inert atmosphere for the desired reaction time.
- Cool the reaction mixture and purify the product using column chromatography.
Purification
- Solvent System: Ethyl acetate/heptanes or ethyl acetate/hexanes gradients are commonly used for purification.
- Technique: Flash column chromatography (FCC) or silica gel column chromatography.
Yield and Purity
The yield of this reaction can vary depending on the specific conditions and the purity of the starting materials. Generally, yields range from 79% to 90% under optimized conditions. The purity of the final product is crucial and can be achieved through careful purification techniques.
Data Table: Reaction Conditions and Yields
Q & A
Synthesis Optimization
Q1. What strategies can improve the yield of tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate in multi-step syntheses? Methodological Answer:
- Reagent Selection : Use di-tert-butyldicarbonate for carboxylation under anhydrous conditions, as demonstrated in analogous bicyclic systems .
- Purification : Employ silica gel column chromatography with optimized solvent systems (e.g., 10:1 PE/EA) to isolate intermediates .
- Reaction Monitoring : Track progress via TLC and adjust stoichiometric ratios (e.g., 1.2 equivalents of HATU for amide couplings) to minimize side products .
Structural Characterization
Q2. Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry of this bicyclic boronate ester? Methodological Answer:
- NMR Analysis : Use - and -NMR to identify characteristic signals (e.g., tert-butyl at δ ~1.4 ppm, boronate B-O peaks at δ ~30–35 ppm) .
- X-ray Crystallography : Resolve absolute stereochemistry, as shown for structurally related azabicyclo compounds (e.g., CCDC deposition codes in ).
- Mass Spectrometry : Confirm molecular weight via ESI-MS, observing the [M+H] or [M+Na] adducts .
Reactivity in Cross-Coupling Reactions
Q3. How does the tetramethyl dioxaborolane group influence Suzuki-Miyaura coupling efficiency compared to other boronate esters? Methodological Answer:
- Steric Effects : The tetramethyl group enhances stability but may reduce reactivity; optimize catalyst systems (e.g., Pd(PPh)) and base (KCO) to mitigate steric hindrance .
- Kinetic Studies : Compare coupling rates with aryl halides using -NMR or HPLC to quantify conversion efficiency .
Computational Modeling
Q4. How can density functional theory (DFT) predict reactive sites for functionalization or degradation? Methodological Answer:
- Electrostatic Potential Maps : Use Gaussian software to identify nucleophilic/electrophilic regions (e.g., boron center vs. ester carbonyl) .
- Conformational Analysis : Simulate energy minima to assess steric accessibility of the azabicyclo ring for derivatization .
Stability and Handling
Q5. What storage conditions and safety protocols are critical for maintaining the compound’s integrity? Methodological Answer:
- Storage : Store at 0–6°C under inert gas (argon) in airtight, light-protected containers to prevent boronate hydrolysis .
- Handling : Use gloveboxes for moisture-sensitive steps and PPE (nitrile gloves, goggles) to avoid skin/eye contact .
Stereochemical Challenges
Q6. What strategies minimize racemization during functional group transformations (e.g., ester hydrolysis)? Methodological Answer:
- Chiral Auxiliaries : Introduce temporary protecting groups (e.g., Boc) to stabilize stereocenters during reactions .
- Low-Temperature Conditions : Perform hydrolysis at −20°C with LiAlH to preserve enantiomeric excess .
Data Contradiction Analysis
Q7. How can researchers resolve discrepancies in reported yields for similar azabicyclo syntheses? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
